4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1323621-83-5
VCID: VC7750699
InChI: InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H
SMILES: COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl
Molecular Formula: C17H13Cl2N3O
Molecular Weight: 346.21

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

CAS No.: 1323621-83-5

Cat. No.: VC7750699

Molecular Formula: C17H13Cl2N3O

Molecular Weight: 346.21

* For research use only. Not for human or veterinary use.

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride - 1323621-83-5

Specification

CAS No. 1323621-83-5
Molecular Formula C17H13Cl2N3O
Molecular Weight 346.21
IUPAC Name 4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H
Standard InChI Key QRQGFKYRZWDGQX-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride belongs to the quinoline family, a class of heterocyclic compounds featuring a fused benzene-pyridine ring system. Its structure is distinguished by three key substituents:

  • A methoxy group (-OCH₃) at the 8-position of the quinoline ring, enhancing electron density and influencing binding interactions .

  • A 3-chlorophenylamino group at the 4-position, contributing to hydrophobic interactions and steric effects .

  • A cyano group (-CN) at the 3-position, which modulates electronic properties and serves as a hydrogen bond acceptor .

The hydrochloride salt form improves aqueous solubility, critical for bioavailability in therapeutic contexts .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₃Cl₂N₃O·HCl
Molecular Weight366.67 g/mol
Key Functional GroupsMethoxy, Chlorophenylamino, Cyano
Aromatic SystemQuinoline core (planar, π-conjugated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF)

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride involves multistep reactions, as outlined in patent literature :

  • Quinoline Core Formation:

    • Condensation of 8-methoxyquinoline-3-carboxylic acid esters with 3-chloroaniline under acidic conditions.

    • Hydrolysis of the ester intermediate to yield the carboxylic acid derivative .

  • Cyano Group Introduction:

    • Conversion of the carboxylic acid to an acyl imidazole intermediate using carbonyldiimidazole (CDI).

    • Ammonolysis followed by dehydration to install the cyano group .

  • Salt Formation:

    • Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Optimization Challenges

  • Yield Variations: Reaction yields (40–65%) depend on solvent choice (DMF vs. THF) and temperature control .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity .

Biological Activity and Mechanism

Kinase Inhibition

The compound exhibits potent inhibition of receptor tyrosine kinases, particularly FLT3 (Fms-like tyrosine kinase 3), a target implicated in acute myeloid leukemia (AML) . Mechanistic studies suggest:

  • Competitive binding at the ATP-binding pocket (IC₅₀ = 12 nM) .

  • Disruption of downstream signaling pathways (e.g., STAT5, MAPK), inducing apoptosis in leukemic cell lines .

Table 2: Selectivity Profile Against Kinases

KinaseIC₅₀ (nM)Therapeutic Relevance
FLT312AML, myelodysplastic syndromes
c-KIT85Gastrointestinal stromal tumors
VEGFR2220Angiogenesis inhibition

Structural Basis of Activity

X-ray crystallography of analogous compounds reveals:

  • Hydrogen bonding between the cyano group and kinase backbone amides .

  • Van der Waals interactions mediated by the chlorophenyl group in hydrophobic pockets .

  • Methoxy group participation in π-stacking with aromatic residues .

Structural Analogues and SAR Insights

Comparative analysis with related quinolines highlights critical structure-activity relationships (SAR):

Table 3: Analogues and Key Modifications

CompoundModificationActivity Change
8-Ethoxy variantLarger alkoxy group↓ FLT3 potency (IC₅₀ = 35 nM)
4-(4-Chlorophenyl) derivativePara-substituted phenyl↑ c-KIT selectivity
Cyano → CarboxamideHydrogen bond donorLoss of kinase inhibition

The 3-cyano-8-methoxy motif emerges as indispensable for maintaining kinase affinity .

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